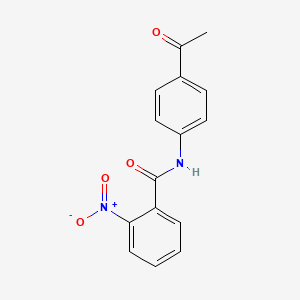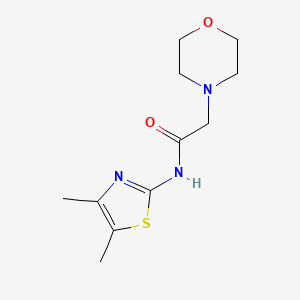![molecular formula C13H14F3NO B5780861 N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPCCOEt is widely used in scientific research to study the role of mGluR1 in various physiological and pathological conditions.
Mecanismo De Acción
CPCCOEt works by selectively blocking the activity of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide plays a key role in regulating neuronal excitability, synaptic plasticity, and neurotransmitter release. By blocking N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, CPCCOEt can modulate these processes and produce a range of physiological and pharmacological effects.
Biochemical and Physiological Effects:
CPCCOEt has been shown to produce a range of biochemical and physiological effects in various animal models. It can reduce glutamate-induced neuronal death, increase the expression of neurotrophic factors, and enhance synaptic plasticity. CPCCOEt can also reduce inflammation, oxidative stress, and apoptosis in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCCOEt has several advantages for use in lab experiments. It is a selective antagonist for N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. CPCCOEt is also stable and soluble in organic solvents, which makes it easy to handle and use in various experimental settings. However, CPCCOEt has some limitations as well. It has a short half-life in vivo, which limits its use in long-term studies. CPCCOEt can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CPCCOEt and N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide. One area of interest is the role of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CPCCOEt has been shown to have a neuroprotective effect in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the role of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide in pain and addiction. CPCCOEt has been shown to reduce pain and drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for these conditions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CPCCOEt in vivo, which can help optimize its use in experimental settings.
In conclusion, CPCCOEt is a selective antagonist for N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide that has a wide range of applications in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various animal models. CPCCOEt has several advantages for use in lab experiments, but also has some limitations that need to be considered. Future research on CPCCOEt and N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide can help advance our understanding of the role of these receptors in various physiological and pathological conditions.
Métodos De Síntesis
CPCCOEt can be synthesized by reacting 2-(trifluoromethyl)phenylboronic acid with cyclopentanecarboxylic acid in the presence of a palladium catalyst and an ethylating agent. The reaction proceeds through a Suzuki coupling reaction, followed by an esterification reaction to yield CPCCOEt as a final product.
Aplicaciones Científicas De Investigación
CPCCOEt has been extensively used in scientific research to study the role of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide in various physiological and pathological conditions. It has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. CPCCOEt has also been found to have an anti-inflammatory effect in animal models of rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-7-3-4-8-11(10)17-12(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMBNFBHZIBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)